DL-Leucine-d10 is a stable isotope-labeled form of the amino acid leucine, specifically incorporating ten deuterium atoms. Its chemical formula is C₆H₁₃D₁₀N₁O₂, and it is classified under the category of stable isotopes used in various scientific applications, particularly in mass spectrometry. Deuteration enhances the compound's stability and allows for precise tracking in metabolic studies, making it valuable in research settings.
DL-Leucine-d10 exhibits biological activities consistent with those of leucine. It plays a crucial role in protein synthesis and muscle metabolism. Studies indicate that it can stimulate the mTOR pathway, which is essential for muscle growth and repair. Additionally, its effects on insulin secretion have been documented; for instance, it has been shown to increase basal insulin secretion while decreasing glucose-induced insulin release in pancreatic cells at varying concentrations .
Interaction studies involving DL-Leucine-d10 focus on its metabolic fate and its role in various biochemical pathways. Research indicates that it interacts with several enzymes involved in amino acid metabolism, influencing processes such as protein synthesis and energy metabolism. Additionally, its interactions with insulin signaling pathways highlight its importance in glucose homeostasis .
DL-Leucine-d10 shares similarities with other isotopically labeled amino acids, particularly those used in metabolic studies. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
L-Leucine | C₆H₁₃NO₂ | Non-deuterated form, widely used in dietary supplements |
D-Leucine | C₆H₁₃NO₂ | Enantiomer of L-leucine, involved in similar pathways |
L-Valine-d8 | C₅H₉D₈NO₂ | Another branched-chain amino acid with deuterium labeling |
L-Isoleucine-d6 | C₆H₁₂D₆NO₂ | Similar structure but different metabolic roles |
DL-Leucine-d10 is unique due to its specific isotopic labeling with ten deuterium atoms, which provides enhanced sensitivity and specificity in analytical techniques compared to other similar compounds. This makes it particularly valuable for detailed metabolic studies where precise quantification is crucial.
DL-Leucine-d10 represents a racemic mixture of deuterated leucine enantiomers, where ten hydrogen atoms are systematically replaced with deuterium isotopes. The compound maintains the fundamental structural architecture of leucine while exhibiting distinct isotopic labeling patterns that significantly influence its molecular geometry and stereochemical properties [1] [2].
The molecular formula of DL-Leucine-d10 is C₆H₃D₁₀NO₂, with a molecular weight of 141.23 g/mol, representing a mass shift of +10 atomic mass units compared to non-deuterated leucine [1] [3]. The deuteration occurs specifically at positions 2,3,3,4,5,5,5,5',5',5' of the leucine molecule, as indicated by the systematic IUPAC nomenclature DL-Leucine-2,3,3,4,5,5,5,5',5',5'-d10 [3] [4]. This strategic isotopic substitution preserves the essential stereochemical framework while providing analytical advantages for mass spectrometric detection and tracking [5].
Physical Property | Value | Unit |
---|---|---|
Molecular Weight | 141.23 | g/mol |
Melting Point | 293-296 | °C (sublimation) |
Density | 1.0±0.1 | g/cm³ |
Boiling Point | 225.8±23.0 | °C at 760 mmHg |
Flash Point | 90.3±22.6 | °C |
Exact Mass | 141.157394 | - |
LogP | 0.73 | - |
The stereochemical distinction between D-leucine and L-leucine centers on the configuration at the alpha-carbon (C₂), where the spatial arrangement of the amino group, carboxylic acid group, hydrogen atom, and isobutyl side chain determines the enantiomeric identity [6] [7]. In DL-Leucine-d10, both enantiomeric forms coexist in equal proportions, creating a racemic mixture with unique crystallographic and conformational properties.
L-leucine adopts the (S)-configuration at the alpha-carbon, corresponding to the biologically predominant form found in natural proteins [6] [8]. The systematic name for the L-enantiomer is (2S)-2-amino-4-methylpentanoic acid, while the D-enantiomer carries the designation (2R)-2-amino-4-methylpentanoic acid [7] [9]. This fundamental stereochemical difference manifests in distinct three-dimensional molecular arrangements, with the two enantiomers being non-superimposable mirror images [10] [11].
The presence of both enantiomers in DL-Leucine-d10 creates complex intermolecular interactions that differ significantly from those observed in enantiomerically pure compounds. Research on chiral resolution of DL-leucine using tartaric acid derivatives has demonstrated that D-leucine and L-leucine exhibit different binding affinities and crystallization behaviors, with D-leucine forming more stable diastereomeric salts under specific conditions [12]. These differences in stability and solubility properties reflect the distinct conformational preferences and intermolecular hydrogen bonding patterns of each enantiomer.
The deuteration pattern in DL-Leucine-d10 encompasses comprehensive isotopic substitution throughout the branched aliphatic side chain, specifically targeting the terminal methyl groups and intermediate methylene carbons [1] [13]. Spectroscopic analysis reveals that perdeuteration of the leucine side chain results in characteristic absorption peaks around 2050-2220 cm⁻¹, corresponding to C-D stretching modes with extinction coefficients reaching up to 120 M⁻¹ cm⁻¹ [13] [14].
The isobutyl side chain of leucine contains two equivalent methyl groups attached to the gamma-carbon (C₄), both of which undergo complete deuteration in the d10 isotopologue. Additionally, the beta-carbon (C₃) and gamma-carbon (C₄) positions are deuterated, along with the alpha-carbon (C₂) [1] [4]. This comprehensive deuteration pattern creates a molecular structure where the hydrogen atoms at positions C₂-D, C₃-D₂, C₄-D, and the two C₅-(D₃) methyl groups are systematically replaced with deuterium.
Nuclear magnetic resonance studies of deuterated leucine have demonstrated that local deuteration significantly reduces the transverse relaxation rate of leucine methyl groups, providing enhanced spectroscopic resolution and analytical sensitivity [15]. The deuteration pattern creates distinct vibrational modes that serve as structural reporters, enabling precise monitoring of conformational changes and intermolecular interactions through advanced spectroscopic techniques [13].
The strategic placement of deuterium atoms in the side chain methyl groups introduces subtle but measurable changes in the molecular geometry due to the shorter C-D bond length compared to C-H bonds (approximately 1.09 Å versus 1.11 Å). These isotopic effects contribute to slight modifications in the overall molecular volume and conformational flexibility, while preserving the essential chemical reactivity and stereochemical properties of the parent leucine molecule [16].
The crystallographic structure of leucine and its deuterated analogues reveals complex packing arrangements and dynamic behavior that significantly influence the compound's physical and chemical properties. L-leucine crystallizes in the orthorhombic system with space group P2₁2₁2₁ [17] [18], exhibiting unit cell parameters that reflect the characteristic amino acid double-layer structure.
For L-leucine hydrochloride monohydrate, detailed crystallographic analysis shows unit cell dimensions of a = 6.2563(13) Å, b = 6.3951(13) Å, c = 26.865(5) Å, with all angles at 90°, yielding a cell volume of 1074.9(4) ų [17]. The crystal structure demonstrates extensive hydrogen bonding networks between the amino and carboxyl groups, creating stable molecular arrangements that facilitate the observed sublimation behavior at elevated temperatures.
Crystallographic Parameter | L-Leucine | L-Leucine·HCl·H₂O |
---|---|---|
Crystal System | Orthorhombic | Orthorhombic |
Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
a (Å) | 5.46 | 6.2563(13) |
b (Å) | 7.93 | 6.3951(13) |
c (Å) | 13.29 | 26.865(5) |
Volume (ų) | 575 | 1074.9(4) |
Z | 4 | 4 |
Density (Mg/m³) | 1.16 | 1.147 |
Extensive conformational analysis of leucine in the gas phase has identified 77 unique stationary conformers from 324 possible trial structures, with 15 of the most stable conformers exhibiting distinct rotational constants and hydrogen bonding patterns [19]. The conformational landscape is dominated by intramolecular interactions between the amino and carboxyl groups, with zwitterionic forms being unstable in gas phase but prevalent in crystalline environments [19].
Temperature-dependent studies of crystalline L-leucine have revealed multiple phase transitions that correlate with conformational reorganization [20] [21]. Calorimetric and diffraction measurements identify phase transitions at approximately 150 K (T₁), 275 K (T₂), and 353 K (T₃), each associated with specific molecular reorientations [20] [22]. The transition at T₁ involves sudden changes in the reorientation dynamics of torsional vibrations of the C₃-C₄ group, while the T₂ transition corresponds to conformational distortions in the NH₃⁺ group that strengthen hydrogen bonds in the ac-plane [21].
Neutron scattering analysis demonstrates that these phase transitions involve redistribution of vibrational band intensities and changes in translational symmetry within the crystalline lattice [20]. The observation of anharmonic dynamics indicates the presence of localized molecular motions that contribute to the overall conformational flexibility of leucine in the solid state. The behavior of N-H stretching vibrations provides insight into intermolecular N-H...O interactions that stabilize the crystal structure [20].
The impact of deuteration on crystallographic properties has been investigated through high-resolution X-ray studies, which show that solvent deuteration induces minimal structural perturbations while preserving the overall crystal architecture [23]. Comparative analysis of deuterated and non-deuterated crystal structures reveals very small structural differences, with positive correlation between root-mean-squared differences and temperature factors indicating no systematic differences [23]. This suggests that the deuteration pattern in DL-Leucine-d10 would maintain the fundamental crystallographic features while introducing subtle modifications related to isotopic effects.
Amino acids, including leucine, exhibit complex tautomeric equilibria that are strongly influenced by solvent environment, pH conditions, and intermolecular interactions. The predominant tautomeric form of leucine in aqueous solution is the zwitterionic species, where the carboxylic acid group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺) [24] [25] [26].
The zwitterionic equilibrium of leucine can be described by the following tautomeric relationship:
Neutral Form ⇌ Zwitterionic Form
H₂N-CH(CH₂CH(CH₃)₂)-COOH ⇌ H₃N⁺-CH(CH₂CH(CH₃)₂)-COO⁻
The predominance of the zwitterionic form in aqueous environments results from the significant difference in pKa values between the carboxylic acid group (pKa ≈ 2.35) and the ammonium group (pKa ≈ 9.78) [24] [27]. At physiological pH (approximately 7.4), the equilibrium strongly favors the zwitterionic tautomer, which carries no net charge but possesses localized positive and negative charges [26] [28].
pH Range | Predominant Form | Net Charge | Structural Description |
---|---|---|---|
< 2.35 | Cationic | +1 | H₃N⁺-CHR-COOH |
2.35-9.78 | Zwitterionic | 0 | H₃N⁺-CHR-COO⁻ |
> 9.78 | Anionic | -1 | H₂N-CHR-COO⁻ |
Solvent effects on tautomeric preferences have been extensively studied in related systems, demonstrating that increasing solvent polarity leads to stabilization of zwitterionic forms while reducing energy differences between tautomers [29]. In non-polar solvents, the neutral amino acid form becomes more favorable due to reduced stabilization of the charged zwitterionic species. Gas-phase studies confirm that zwitterionic forms of amino acids are unstable in the absence of stabilizing intermolecular interactions [19].
The tautomeric behavior of DL-Leucine-d10 is expected to parallel that of non-deuterated leucine, with deuterium substitution introducing only minimal perturbations to the electronic structure and acid-base equilibria. However, kinetic isotope effects may influence the rates of proton transfer processes involved in tautomeric interconversion. Deuterium substitution typically results in slower exchange rates due to the higher zero-point energy of D-H bonds compared to H-H bonds [16].
In crystalline environments, the tautomeric form is stabilized by extensive hydrogen bonding networks that favor the zwitterionic structure. The amino acid molecules arrange in double-layer structures where hydrogen bonds between NH₃⁺ and COO⁻ groups of adjacent molecules create stable crystalline frameworks [30] [31]. The presence of both D- and L-enantiomers in DL-Leucine-d10 may lead to additional complexity in hydrogen bonding patterns, potentially affecting the relative stability of different tautomeric forms within the crystal lattice.
Spectroscopic evidence supports the predominance of zwitterionic forms in polar environments, with characteristic vibrational frequencies corresponding to NH₃⁺ stretching modes (around 3000-3100 cm⁻¹) and COO⁻ asymmetric stretching modes (around 1600-1650 cm⁻¹) [21]. The deuteration pattern in DL-Leucine-d10 would shift these frequencies to lower wavenumbers due to the increased mass of deuterium, providing distinctive spectroscopic signatures for structural identification and analysis.